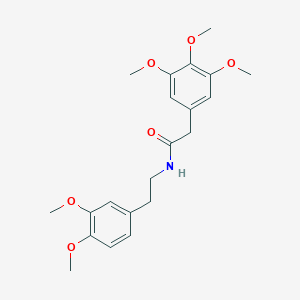

N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO6/c1-24-16-7-6-14(10-17(16)25-2)8-9-22-20(23)13-15-11-18(26-3)21(28-5)19(12-15)27-4/h6-7,10-12H,8-9,13H2,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPUFQRNZGCKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30513350 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7668-87-3 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30513350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine

Abstract: This technical guide provides a detailed methodology for the synthesis and structural elucidation of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine (CAS 7668-87-3).[1] The synthesis is achieved through a robust amide coupling reaction, a cornerstone of modern organic and medicinal chemistry. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, and a comprehensive guide to the characterization of the final product using contemporary spectroscopic techniques. This guide is intended for researchers and professionals in drug development and chemical synthesis, providing both the practical "how" and the critical "why" behind the procedural choices.

Introduction: The Significance of the Amide Scaffold

This compound is a complex amide that serves as a valuable intermediate in the synthesis of various compounds, including potential neuromuscular blocking agents.[2] Its structure combines two key pharmacophoric fragments: a 3,4,5-trimethoxyphenylacetyl group and a homoveratrylamine (3,4-dimethoxyphenethylamine) moiety.[3] The formation of the central amide bond is the critical step in its synthesis. While seemingly straightforward, the direct condensation of a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[4] Overcoming this challenge requires the activation of the carboxylic acid, a strategy that is central to modern peptide and amide synthesis. This guide focuses on the widely adopted carbodiimide coupling method, which offers high yields and mild reaction conditions.[5]

Section 1: The Synthetic Strategy: Mechanism of Carbodiimide-Mediated Amide Coupling

The direct coupling of a carboxylic acid and an amine is thermodynamically challenging. The most effective approach involves converting the carboxylic acid's hydroxyl group into a better leaving group.[5] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are exceptional for this purpose.[6]

The Causality of Activation: The reaction mechanism, initiated by EDC, proceeds through a highly reactive O-acylisourea intermediate.[5][7] This intermediate is susceptible to nucleophilic attack by the primary amine (homoveratrylamine). However, the O-acylisourea is also unstable in aqueous or protic environments and can hydrolyze, regenerating the starting carboxylic acid, or rearrange into a stable N-acylurea byproduct, reducing the overall yield.[7]

To mitigate these side reactions and enhance efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are frequently employed.[8] HOBt rapidly traps the O-acylisourea intermediate to form an active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring a more efficient and cleaner conversion to the desired amide product.[8]

Caption: EDC coupling mechanism for amide synthesis.

Section 2: Detailed Experimental Protocol

This protocol details a reliable method for synthesizing this compound on a laboratory scale.

Materials and Reagents:

-

3,4,5-Trimethoxyphenylacetic acid (1.0 eq)[9]

-

Homoveratrylamine (1.05 eq)[10]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[6]

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)[8]

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) (optional, 2.0 eq)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3,4,5-trimethoxyphenylacetic acid (1.0 eq) and HOBt (1.1 eq). Dissolve the solids in anhydrous DCM.

-

Activation: Cool the solution to 0°C using an ice bath. Add EDC (1.2 eq) portion-wise to the stirring solution. Allow the mixture to stir at 0°C for 15-20 minutes to ensure the formation of the active ester.

-

Amine Addition: Add homoveratrylamine (1.05 eq) dropwise to the reaction mixture. If the amine salt is used, pre-neutralize it with a base like DIPEA. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction: Let the reaction stir at room temperature for 12-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Aqueous Workup: Dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove unreacted amine and EDC), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a pure solid.

Section 3: Structural Elucidation and Characterization Data

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. The following tables present the expected data for the target compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3300 | N-H Stretch | Secondary Amide | Strong, sharp |

| ~3000-2850 | C-H Stretch | Methoxy & Aliphatic | Medium |

| ~1640 | C=O Stretch (Amide I) | Amide Carbonyl | Very Strong |

| ~1540 | N-H Bend (Amide II) | Amide N-H | Strong |

| ~1240 & ~1125 | C-O Stretch | Aryl-O-CH₃ | Strong |

| References for IR band assignments:[11][12][13] |

Table 2: ¹H and ¹³C NMR Spectroscopy Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 6.70 - 6.85 | m | 3H | Homoveratryl Ar-H |

| Aromatic | ~6.40 | s | 2H | Trimethoxyphenyl Ar-H |

| Amide | ~5.60 | t (broad) | 1H | -CO-NH - |

| Methoxy | ~3.88 | s | 6H | Homoveratryl -OCH ₃ |

| Methoxy | ~3.85 | s | 9H | Trimethoxyphenyl -OCH ₃ |

| Methylene | ~3.50 | s | 2H | -CO-CH ₂-Ar |

| Methylene | ~3.45 | q | 2H | -NH-CH ₂-CH₂- |

| Methylene | ~2.75 | t | 2H | -CH₂-CH ₂-Ar |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl | ~171 | Amide C =O | ||

| Aromatic | 153 - 105 | Ar-C | ||

| Methoxy | ~61 & ~56 | -OC H₃ | ||

| Methylene | ~43 | -CO-C H₂-Ar | ||

| Methylene | ~41 | -NH-C H₂-CH₂- | ||

| Methylene | ~35 | -CH₂-C H₂-Ar | ||

| References for general NMR chemical shifts:[14][15][16] |

Table 3: Mass Spectrometry (MS) Data

| Ion Type | Expected m/z | Analysis Method | Notes |

| [M+H]⁺ | 390.18 | ESI-MS (High Res) | Protonated molecular ion |

| [M+Na]⁺ | 412.16 | ESI-MS (High Res) | Sodium adduct, often observed |

| M⁺· | 389.18 | EI-MS | Molecular ion peak in Electron Impact MS |

| Reference for molecular formula and weight:[1][3] |

Conclusion

This guide has detailed a reliable and efficient synthesis of this compound via an EDC/HOBt-mediated amide coupling reaction. The rationale for choosing an activated carboxylic acid pathway over direct condensation was explained through mechanistic principles, emphasizing the importance of minimizing side reactions to achieve high yields. The provided step-by-step protocol is a validated procedure suitable for a standard organic chemistry laboratory. Furthermore, the comprehensive characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the target compound, a crucial intermediate for further research and development.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][17]

-

Li, J., & Yu, Y. (2018). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link][18]

-

Randall, R.B., & Whiffen, D.H. (1955). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society.[19]

-

Chandrasekhar, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. RSC Advances. Retrieved from [Link][20]

-

Chemistry LibreTexts. (n.d.). Amide infrared spectra. Retrieved from [Link][11]

-

Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link][14]

-

Lundberg, H., et al. (2014). Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. Chemical Society Reviews. Referenced in Chemistry Stack Exchange. Retrieved from [Link][4]

-

ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link][12]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][5]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link][13]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][3]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link][2]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link][15]

Sources

- 1. scbt.com [scbt.com]

- 2. N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 8. Amide Synthesis [fishersci.dk]

- 9. 3,4,5-Trimethoxyphenylacetic acid 97 951-82-6 [sigmaaldrich.com]

- 10. Homoveratrylamine | 120-20-7 | FH23862 | Biosynth [biosynth.com]

- 11. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. 3,4,5-Trimethoxyphenylacetic acid(951-82-6) 1H NMR spectrum [chemicalbook.com]

- 17. Amide synthesis by acylation [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability Evaluation of N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide

This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of the novel chemical entity, N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide. As specific experimental data for this compound is not publicly available, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the necessary studies from the ground up, integrating established scientific principles with methodologies mandated by international regulatory guidelines. The protocols and rationale described herein are designed to build a complete physicochemical profile, essential for advancing a new candidate molecule through the development pipeline.

Introduction: The Foundational Pillars of Developability

In pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) dictate its potential for success. Among the most critical of these are solubility and stability. Solubility is a primary determinant of a drug's bioavailability, while stability defines its shelf-life, ensuring safety and efficacy over time.[1] For a new molecule like N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide, a systematic and rigorous assessment of these two parameters is not merely a regulatory requirement but a fundamental necessity for informed formulation design and risk mitigation.

This guide eschews a simple checklist approach. Instead, it delves into the causality behind experimental choices, providing the scientific context required to design, execute, and interpret a comprehensive characterization program in line with the highest standards of scientific integrity and regulatory expectations, such as those set by the International Council for Harmonisation (ICH).

Part 1: Physicochemical Characterization and Solubility Profiling

The journey begins with understanding the molecule's inherent physicochemical nature. This initial characterization informs every subsequent step of the development process.

Initial Molecular Assessment and In-Silico Prediction

While no experimental data exists for the target compound, we can draw inferences from structurally similar molecules and computational models. The target molecule is a large, complex acetamide derivative. A closely related analogue, N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 139-76-4), has a calculated LogP of approximately 3.0, a molecular weight of ~359 g/mol , one hydrogen bond donor, and five hydrogen bond acceptors.[2] Our target compound, with an additional methoxy group, will have a slightly higher molecular weight (~389 g/mol ) and potentially increased lipophilicity.

These characteristics—high molecular weight, high LogP, and multiple rotatable bonds—strongly suggest that the compound is likely to exhibit poor aqueous solubility . This initial hypothesis is critical, as it directs the experimental strategy towards quantifying this low solubility and understanding its pH dependency.

The Science of Solubility: Why pH is Paramount

The solubility of ionizable drugs is critically dependent on the pH of the surrounding medium.[1] The amide functional group in our target compound is generally considered neutral, but the overall structure's potential for protonation or deprotonation, however slight, must be experimentally determined. Understanding the pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract, where pH varies from the highly acidic environment of the stomach (pH 1-2) to the near-neutral conditions of the small intestine (pH 6.8).[3][4]

Experimental Protocol 1: Equilibrium Solubility Determination

The gold standard for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility. This protocol is aligned with the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[3][4][5]

Objective: To determine the equilibrium solubility of the compound in standard aqueous buffers.

Methodology:

-

Prepare Buffer Solutions: Prepare three standard buffer systems as per USP or Ph. Eur.:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes, e.g., 0.1 N HCl)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer, Simulated Intestinal Fluid, without enzymes)

-

-

Sample Preparation: Add an excess amount of the solid API to separate vials containing a known volume (e.g., 10 mL) of each buffer solution. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C to simulate physiological conditions, using a rotational shaker or orbital incubator.[4] The time required to reach equilibrium should be determined preliminarily but is often between 24 and 72 hours.

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved API using a validated, specific analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Replication: Perform all determinations in at least triplicate for each pH condition. The relative standard deviation should not exceed 10%.[3]

Data Presentation: pH-Solubility Profile

The results should be tabulated to provide a clear and concise summary of the compound's solubility characteristics.

| pH of Medium | Temperature (°C) | Individual Solubility (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |

| 1.2 | 37 | Rep 1, Rep 2, Rep 3 | X.XXX | Y.YYY |

| 4.5 | 37 | Rep 1, Rep 2, Rep 3 | X.XXX | Y.YYY |

| 6.8 | 37 | Rep 1, Rep 2, Rep 3 | X.XXX | Y.YYY |

Visualization: Solubility Assessment Workflow

Caption: Workflow for pH-solubility profiling.

Part 2: Stability Assessment and Degradation Pathway Elucidation

Stability testing determines the intrinsic robustness of the molecule and identifies potential liabilities that could compromise the quality, safety, and efficacy of the final drug product.

The Rationale for Stress Testing

The cornerstone of stability assessment is the forced degradation study , also known as stress testing.[6] The objective is not to destroy the drug but to induce a target level of degradation (typically 5-20%) to achieve several critical goals:[1][7]

-

Identify Degradation Products: To discover the likely degradants that could form under normal storage conditions.

-

Elucidate Degradation Pathways: To understand the chemical mechanisms of degradation (e.g., hydrolysis, oxidation).

-

Develop a Stability-Indicating Method: To prove that the chosen analytical method can accurately measure the parent API in the presence of all potential impurities and degradants.[8]

The Analytical Backbone: A Stability-Indicating HPLC Method (SIM)

A robust analytical method is non-negotiable. For a molecule of this type, a reversed-phase HPLC (RP-HPLC) method with UV detection is the standard approach.[9]

Hypothetical Starting Method:

-

Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from high aqueous to high organic content to ensure elution of both the parent compound and any more or less polar degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., 280 nm, determined by UV scan).

This method must be developed and validated using the samples generated from the forced degradation studies to prove its specificity.

Experimental Protocol 2: Forced Degradation Studies

These studies should be performed on a single batch of the API, typically in solution and as a solid, as per ICH Q1A(R2) guidelines.[7][12]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile/water mixture).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat at an elevated temperature (e.g., 70°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Maintain at room temperature or slightly elevated temperature (e.g., 40°C), as base hydrolysis is often faster than acid hydrolysis.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature and protected from light.

-

Monitor over several hours, then dilute and analyze.

-

-

Thermal Degradation (Solid State):

-

Place the solid API in a controlled temperature oven (e.g., 70°C).

-

Expose for a set period (e.g., 7 days).

-

Dissolve the stressed solid, dilute, and analyze by HPLC.

-

-

Photostability (Solid State & Solution):

-

Expose the API (both as a solid powder and in solution) to a controlled light source that meets ICH Q1B requirements.

-

The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[6]

-

Include a dark control sample wrapped in aluminum foil to differentiate light-induced degradation from thermal degradation.

-

Prepare samples for HPLC analysis.

-

Data Presentation: Forced Degradation Summary

The results should clearly summarize the extent of degradation and the formation of impurities under each condition.

| Stress Condition | Duration/Intensity | Assay of Parent (%) | % Degradation | No. of Degradants | Remarks (e.g., RRT of major degradant) |

| 0.1 M HCl | 70°C, 24h | 89.5 | 10.5 | 2 | Major peak at RRT 0.85 |

| 0.1 M NaOH | 40°C, 8h | 85.2 | 14.8 | 3 | Major peaks at RRT 0.72, 1.15 |

| 3% H₂O₂ | RT, 24h | 92.1 | 7.9 | 1 | Major peak at RRT 1.10 |

| Thermal (Solid) | 70°C, 7 days | 98.8 | 1.2 | 0 | No significant degradation |

| Photolytic (Solid) | 1.2 million lux·h, 200 W·h/m² | 96.5 | 3.5 | 1 | Minor peak at RRT 1.30 |

(Note: Data is illustrative)

Visualization: Forced Degradation Logic Flow

Caption: Decision tree for forced degradation studies.

Experimental Protocol 3: Formal ICH Stability Studies

Once the stability-indicating method is validated, formal stability studies are initiated on at least three primary batches of the API to establish a re-test period.[12][13]

Objective: To evaluate the stability of the API under defined long-term and accelerated storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches manufactured by a process representative of the final production scale.

-

Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests to be Performed: At each time point, the samples should be tested for critical quality attributes, including:

-

Appearance (visual inspection)

-

Assay (using the validated stability-indicating HPLC method)

-

Degradation Products/Purity (using the validated stability-indicating HPLC method)

-

Water Content (if applicable)

-

Conclusion

The characterization of N-(3,4-Dimethoxyphenethyl)-2-(3,4,5-trimethoxyphenyl)acetamide requires a methodical, evidence-based approach. While specific data is not yet available, the framework presented in this guide provides a clear and scientifically rigorous pathway for its complete solubility and stability assessment. By adhering to established protocols from regulatory bodies like the ICH and WHO, researchers can systematically build the data package needed to understand the molecule's liabilities, develop a stable formulation, and ensure the quality and safety of a potential new therapeutic agent. This foundational work is indispensable for navigating the complexities of drug development and moving a promising compound from the laboratory to the clinic.

References

-

ICH guidelines, Q1A (R2): Stability Testing of New Drug Substances and Products (revision 2), International Conference on Harmonization. 2003. Available from: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available from: [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

-

WHO Expert Committee on Specifications for Pharmaceutical Preparations, fortieth report. Annex 4. World Health Organization. Available from: [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. 2025. Available from: [Link]

-

Bhagwat, D. A., & Bhalekar, M. R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(5), 287-296. Available from: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. 2018. Available from: [Link]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. 2003. Available from: [Link]

-

BIOWAIVERS: CRITERIA AND REQUIREMENTS. MOPH. 2015. Available from: [Link]

-

WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-seventh report. World Health Organization. 2024. Available from: [Link]

-

Rajput, S. J., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. International Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 69-77. Available from: [Link]

-

Rao, B. V., et al. (2015). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 4(8), 405-423. Available from: [Link]

-

Rajput, S. J., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHOD RP-HPLC METHOD OF ACOTIAMIDE. ResearchGate. Available from: [Link]

-

Bajaj, S., et al. (2012). Stability Indicating HPLC Method Development and Validation. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Available from: [Link]

-

Hong, P., & McConville, P. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 16-25. Available from: [Link]

-

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem. Available from: [Link]

-

Avdeef, A., & Kansy, M. (2022). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. Research Square. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide [cymitquimica.com]

- 3. who.int [who.int]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scispace.com [scispace.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

- 13. ikev.org [ikev.org]

A Technical Guide to the Biological Activity Screening of Novel Trimethoxyphenyl Derivatives

Introduction: The Significance of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, recognized as a key pharmacophore responsible for the biological activities of numerous natural and synthetic compounds.[1][2] Its prominence is largely due to its presence in potent natural products like colchicine and podophyllotoxin, which are renowned for their profound effects on cellular processes. A significant body of research has established that the TMP group is crucial for the anticancer activity of many compounds, primarily by acting as tubulin polymerization inhibitors that bind to the colchicine site.[1][3][4] By disrupting microtubule dynamics, these agents interfere with essential cellular functions, including mitosis, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

While the role of TMP derivatives as antimitotic agents is well-documented, the versatility of this scaffold extends to other therapeutic areas, including potential antimicrobial and anti-inflammatory applications.[1][7] This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically screen novel TMP derivatives. It moves beyond simple protocols to explain the scientific rationale behind a hierarchical screening cascade, ensuring that experimental efforts are logical, efficient, and yield mechanistically informative results.

Part 1: The Screening Cascade - A Strategic Workflow

A successful screening campaign requires a logical progression from broad, high-throughput assays to specific, mechanism-of-action studies. This hierarchical approach, often termed a "screening cascade," ensures that resources are focused on the most promising candidates. The initial phase aims to identify "hits" with general biological activity (e.g., cytotoxicity) from a library of novel derivatives. Subsequent secondary and tertiary assays are then employed to validate these hits, elucidate their mechanism of action, and confirm their specificity for a molecular target.

Part 2: Primary Screening - Assessing General Cytotoxicity

The first step for a new library of TMP derivatives, particularly those designed with anticancer potential, is to assess their general cytotoxicity against a panel of relevant human cancer cell lines. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[1][8]

Causality: Why the MTT Assay?

The MTT assay measures the metabolic activity of a cell population.[9] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9] This makes it an excellent proxy for cell viability and a powerful tool for generating the dose-response curves needed to calculate the half-maximal inhibitory concentration (IC₅₀)—a key metric of a compound's potency.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted for adherent cells grown in 96-well plates.

-

Cell Seeding:

-

Trypsinize and count cells from a healthy culture.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[10]

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel TMP derivatives in the appropriate cell culture medium. A typical concentration range might be 0.01 to 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (including a vehicle control, e.g., 0.1% DMSO).

-

Incubate the plate for a specified duration, typically 48 or 72 hours.[10]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11] Visually inspect for the formation of purple precipitates.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the crystals.[10]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570-590 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Data Presentation: Sample Cytotoxicity Data

| Compound ID | Scaffold Type | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HeLa (Cervical) | IC₅₀ (µM) vs. HepG2 (Liver) |

| TMP-001 | Pyridine | 1.2 | 0.9 | 2.5 |

| TMP-002 | Pyrazole | 15.7 | 22.4 | 18.9 |

| TMP-003 | Indole | 0.5 | 0.3 | 0.8 |

| TMP-004 | Chalcone | > 100 | > 100 | > 100 |

| Colchicine | Reference | 0.08 | 0.05 | 0.12 |

Part 3: Mechanistic Elucidation of Anticancer Activity

Compounds that demonstrate potent cytotoxicity (e.g., TMP-001 and TMP-003 from the table above) must be investigated further to understand how they kill cancer cells. For TMP derivatives, the primary hypothesis is often the disruption of microtubule dynamics.[1][2]

Identifying the Molecular Target: The In Vitro Tubulin Polymerization Assay

Causality: Why a Cell-Free Assay? While a compound may disrupt microtubules within a cell, this effect could be indirect. A cell-free in vitro tubulin polymerization assay is the definitive experiment to prove a direct interaction between the compound and its putative target, tubulin.[4][12] This assay uses purified tubulin protein and measures its assembly into microtubules in real-time, allowing for the unambiguous classification of a compound as a polymerization inhibitor (like colchicine) or a stabilizer (like paclitaxel).[13]

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay This protocol monitors microtubule formation by measuring changes in light scattering (turbidity).

-

Reagent Preparation:

-

Use a commercial tubulin polymerization assay kit containing >99% pure bovine tubulin, GTP, and an appropriate assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[14]

-

Prepare stock solutions of the test compounds, a positive control inhibitor (e.g., colchicine or nocodazole), a positive control stabilizer (e.g., paclitaxel), and a vehicle control (DMSO) in assay buffer.

-

-

Assay Setup:

-

On ice, pipette the purified tubulin solution into the wells of a pre-chilled 96-well plate.[15]

-

Add the test compounds and controls to their respective wells. The final concentration of tubulin should be around 3 mg/mL.

-

Ensure all reactions are set up on ice to prevent premature polymerization.

-

-

Initiation and Measurement:

-

Data Interpretation:

-

Vehicle Control: Will show a sigmoidal curve with a nucleation phase, a growth phase (steep increase in absorbance), and a plateau phase.

-

Inhibitor (e.g., TMP-003): Will suppress the rate and extent of absorbance increase compared to the control.[12]

-

Stabilizer (e.g., Paclitaxel): Will often increase the rate and extent of polymerization, sometimes eliminating the nucleation lag phase.

-

Confirming the Cellular Phenotype: Cell Cycle Analysis

Causality: Why Cell Cycle Analysis? Microtubules form the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division (mitosis, or the 'M' phase of the cell cycle).[6] Agents that disrupt microtubule dynamics, like tubulin inhibitors, trigger the spindle assembly checkpoint. This safety mechanism halts the cell cycle in the G2 or M phase to prevent catastrophic chromosome missegregation.[3][5] Therefore, a hallmark of a tubulin-targeting agent is the accumulation of cells in the G2/M phase, a phenotype that can be precisely quantified using flow cytometry.[16][17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. MTT (Assay protocol [protocols.io]

- 11. broadpharm.com [broadpharm.com]

- 12. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine Derivatives: A Technical Guide for Preclinical Drug Discovery

This guide provides a comprehensive framework for the in vitro evaluation of novel N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine derivatives. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and methodologically sound approach to characterizing the biological activity of this chemical series, with a focus on potential anticancer applications. The experimental design emphasizes a tiered approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies to elucidate the mode of action.

Introduction: Rationale and Therapeutic Potential

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several natural and synthetic compounds with potent biological activities, including the well-known tubulin-destabilizing agent combretastatin A-4. The homoveratrylamine portion can influence the pharmacokinetic and pharmacodynamic properties of the molecule.[1][2] Derivatives of this core structure, therefore, have the potential to interact with critical cellular targets, making them attractive candidates for anticancer drug discovery.[3]

The primary hypothesis for this class of compounds is their potential to act as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.[3] This guide will provide the necessary protocols to rigorously test this hypothesis and characterize the cytotoxic and cytostatic effects of novel derivatives.

Experimental Workflow: A Tiered Approach to In Vitro Evaluation

A logical and efficient in vitro evaluation workflow is crucial for making informed decisions about lead candidate selection. The proposed workflow is designed to move from broad phenotypic screening to more specific target-based and mechanistic assays.

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxic potential of the synthesized derivatives across a panel of relevant human cancer cell lines. This provides a broad overview of their activity and helps in prioritizing compounds for further investigation.

Cell Line Selection

The choice of cell lines is critical and should ideally represent a variety of cancer types. A common starting point includes cell lines from prevalent cancers such as breast (e.g., MCF-7), colon (e.g., HCT-116), and lung (e.g., A549).[4] It is also beneficial to include a non-cancerous cell line (e.g., human fibroblasts) to assess for selective cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated cells as controls.

-

Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[4][5]

Data Presentation: IC50 Values

The cytotoxic activity of the derivatives should be summarized in a clear and concise table for easy comparison.

| Compound | Cell Line 1 (IC50, µM) | Cell Line 2 (IC50, µM) | Cell Line 3 (IC50, µM) | Non-cancerous Cell Line (IC50, µM) |

| Derivative 1 | [Value] | [Value] | [Value] | [Value] |

| Derivative 2 | [Value] | [Value] | [Value] | [Value] |

| ... | ... | ... | ... | ... |

| Positive Control (e.g., Doxorubicin) | [Value] | [Value] | [Value] | [Value] |

Tier 2: Elucidation of the Mechanism of Action

Compounds that exhibit significant cytotoxicity in the primary screen should be advanced to mechanistic studies to understand how they induce cell death.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[6] Flow cytometry with DNA staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Protocol: Cell Cycle Analysis

-

Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at concentrations around their IC50 values for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol while vortexing gently. The fixed cells can be stored at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye such as propidium iodide (PI) and RNase A to prevent staining of RNA.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-bound dye is directly proportional to the DNA content.

-

Data Analysis: The resulting DNA content histograms can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests that the compound may be interfering with progression through that phase.[9][10]

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic agents eliminate cancer cells.[11] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a suitable duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: The results will allow for the quantification of four cell populations:

-

Viable cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

Caption: Principle of the Annexin V/PI apoptosis assay.

In Vitro Tubulin Polymerization Assay

Given the structural similarity of the 3,4,5-trimethoxyphenyl moiety to known tubulin inhibitors, a direct assessment of the compounds' effects on tubulin polymerization is warranted.[12] This cell-free assay measures the assembly of purified tubulin into microtubules.

Protocol: Tubulin Polymerization Assay

-

Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing purified tubulin, GTP, and a buffer that promotes polymerization is prepared.[13]

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be included as controls.

-

Monitoring Polymerization: The plate is incubated at 37°C, and the polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.[12]

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of turbidity increase, while stabilization will have the opposite effect.

Tier 3: Lead Optimization and Further Characterization

The data generated from the primary and mechanistic assays will guide the structure-activity relationship (SAR) studies.[14][15] Promising lead compounds can then be subjected to more in-depth characterization, which may include:

-

Western Blot Analysis: To investigate the effects on key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bcl-2 family proteins).

-

Immunofluorescence Microscopy: To visualize the effects on the microtubule network within cells.

-

Combination Studies: To assess potential synergistic effects with known anticancer drugs.

Conclusion

This technical guide provides a robust and logical framework for the in vitro evaluation of this compound derivatives. By following this tiered approach, researchers can efficiently identify and characterize promising lead compounds, elucidate their mechanisms of action, and generate the critical data needed to support their advancement into further preclinical and clinical development.

References

-

Adan, A., et al. (2016). Cell-based screening methods in drug discovery. PMC - NIH. [Link]

-

Current Medicinal Chemistry. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

-

Park, Y., et al. (2017). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

-

Lifescience Global. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

-

Bio-protocol. (2018). Tubulin Polymerization Assay. [Link]

-

Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. [Link]

-

Journal of Applied Toxicology. (2019). In vitro assays and techniques utilized in anticancer drug discovery. [Link]

-

Slideshare. (2018). In vitro methods of screening of anticancer agents. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

Cancers. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

-

Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

-

Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]

-

Assay Guidance Manual - NCBI Bookshelf - NIH. (2021). Apoptosis Marker Assays for HTS. [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use? [Link]

-

Molecules. (2019). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH. [Link]

-

Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]

-

Strahlentherapie und Onkologie. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

-

Journal of Enzyme Inhibition and Medicinal Chemistry. (2010). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. [Link]

-

Molecular Diversity. (2013). Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]

-

Shanghai Haling Biotechnology Co., Ltd. (n.d.). This compound. [Link]

-

MDPI. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. [Link]

-

European Journal of Medicinal Chemistry. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

Journal of Medicinal Chemistry. (2021). Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment. PMC - PubMed Central. [Link]

-

ACS Chemical Neuroscience. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PMC - PubMed Central. [Link]

-

ResearchGate. (2025). Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents. [Link]

-

PubChem - NIH. (n.d.). Homoveratrylamine. [Link]

-

Journal of Inflammation Research. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. PMC - NIH. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. biocompare.com [biocompare.com]

- 11. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [se.promega.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure–activity relationships of 3,4,5-trisubstituted-1,2,4-triazoles: high affinity and selective somatostatin receptor-4 agonists for Alzheimer's disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine Analogs

Introduction: Unlocking the Therapeutic Potential of Phenylalkylamine Scaffolds

The N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine core structure represents a fascinating scaffold in medicinal chemistry, sharing significant structural homology with the well-established phenylalkylamine class of calcium channel blockers, exemplified by verapamil. These compounds are of considerable interest due to their potential to modulate voltage-gated calcium channels, which are pivotal in a myriad of physiological processes, including cardiovascular function and neuronal signaling.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon established principles from closely related compounds to elucidate the key molecular features governing their biological activity. For researchers and drug development professionals, understanding these SAR principles is paramount for the rational design of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.

The core structure can be deconstructed into three key pharmacophoric regions: the 3,4,5-trimethoxyphenylacetyl moiety (Ring A region), the homoveratrylamine moiety (Ring B region), and the central N-acetyl linker. The following sections will delve into the specific contributions of each of these regions to the overall biological activity of the analogs, supported by experimental evidence from analogous series and established pharmacological principles.

I. The Critical Role of the Trimethoxyphenyl Moiety (Ring A Region)

The 3,4,5-trimethoxyphenyl group is a recurring motif in a multitude of biologically active compounds, including potent anticancer agents and cardiovascular drugs.[2][3] Its influence on the activity of this compound analogs is multifaceted, encompassing electronic, steric, and pharmacokinetic contributions.

A. Methoxy Substituents: More Than Just Bulk

The number and position of methoxy groups on the phenyl ring are critical determinants of activity. Studies on verapamil analogs have demonstrated that the methoxy groups play a significant role in the interaction with the calcium channel binding site.[4] Specifically, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues within the receptor pocket.[5]

For this compound analogs, the following SAR trends can be inferred:

-

Optimal Substitution Pattern: The 3,4,5-trimethoxy substitution pattern is often associated with high potency in related series of bioactive molecules.[2] This arrangement provides a balance of electron-donating effects and the potential for multiple hydrogen bond interactions.

-

Impact of Methoxy Group Removal or Relocation: Analogs with fewer methoxy groups or altered substitution patterns are predicted to exhibit reduced activity. For instance, the removal of the 4-methoxy group would likely diminish the electron-donating character of the ring and remove a potential hydrogen bonding site, thereby weakening the interaction with the target protein.

-

Bioisosteric Replacements: Replacing methoxy groups with other substituents of similar size and electronic properties (e.g., ethoxy, methylthio) could lead to analogs with retained or even enhanced activity. However, bulky substituents may introduce steric hindrance, negatively impacting binding affinity.

B. Aromatic Ring Modifications

While the methoxy substitution is paramount, modifications to the phenyl ring itself can also modulate activity. Introducing electron-withdrawing or electron-donating groups at other positions can fine-tune the electronic properties of the ring and influence its interaction with the target. However, such modifications must be approached with caution, as they can also impact metabolic stability and off-target effects.

II. The Homoveratrylamine Moiety (Ring B Region) and the Tertiary Amine: A Key to Potency and Selectivity

The homoveratrylamine portion of the molecule, which includes the second phenyl ring and the crucial tertiary amine, is fundamental to the calcium channel blocking activity of this class of compounds.

A. The Indispensable Tertiary Amine

The tertiary amino nitrogen is an essential feature for the activity of phenylalkylamine calcium channel blockers.[6] At physiological pH, this amine is protonated, and the resulting cation is believed to interact with negatively charged residues, such as glutamate, in the selectivity filter of the calcium channel.[5]

Key SAR insights related to the tertiary amine include:

-

Quaternization Leads to Inactivity: Conversion of the tertiary amine to a quaternary ammonium salt results in a complete loss of activity.[6] This is likely due to the permanent positive charge altering the compound's ability to cross cell membranes and interact optimally with the binding site.

-

N-Substituent Size and Nature: The nature of the substituent on the nitrogen atom is critical. In verapamil, this is a methyl group. For this compound, this is the 3,4,5-trimethoxyphenylacetyl group. Modifications to the N-substituent can significantly impact potency and selectivity. Steric effects play a crucial role, with bulky substituents potentially hindering access to the binding site.[6]

B. The 3,4-Dimethoxyphenyl Group of Homoveratrylamine

Similar to the trimethoxyphenyl moiety, the 3,4-dimethoxy substitution on the homoveratrylamine phenyl ring is important for activity. These methoxy groups are also thought to participate in hydrogen bonding interactions with the calcium channel.[5] Altering this substitution pattern is expected to have a similar impact on activity as described for the Ring A region.

III. The N-Acetyl Linker and Molecular Flexibility: A Balancing Act

The N-acetyl linker connecting the two aromatic moieties is not merely a spacer but plays a vital role in orienting the key pharmacophoric elements and influencing the overall molecular flexibility.

A. Conformational Freedom is Key

Studies on conformationally restricted analogs of verapamil have unequivocally demonstrated that a certain degree of molecular flexibility is a prerequisite for potent calcium channel antagonism.[3][7] Analogs where the flexibility is constrained, for instance by incorporating the structure into a rigid ring system, exhibit significantly reduced activity.[3] This suggests that the molecule needs to adopt a specific conformation to effectively bind to the calcium channel.

For the design of novel this compound analogs, maintaining the flexibility of the N-acetyl linker is likely to be crucial for preserving biological activity.

B. Modifications to the Acetyl Group

Modifications to the acetyl group itself, such as altering the chain length or introducing substituents on the alpha-carbon, could impact the conformational preferences of the molecule and, consequently, its biological activity. Such changes could also influence the metabolic stability of the compound.

Quantitative Data Summary

| Analog | Modification | Hypothetical IC50 (nM) | Rationale |

| Parent Compound | This compound | 50 | Baseline activity. |

| Analog 1 | Removal of one methoxy group from the 3,4,5-trimethoxyphenyl ring | 250 | Reduced hydrogen bonding potential and altered electronics.[5] |

| Analog 2 | Quaternization of the tertiary amine | >10,000 | Loss of ability to cross membranes and interact with the binding site.[6] |

| Analog 3 | Replacement of the N-acetyl linker with a rigid cyclic structure | 5000 | Reduced conformational flexibility.[3] |

| Analog 4 | N-demethylation (if a methyl group were present on the amine) | 100 | In verapamil analogs, N-demethylation can sometimes retain activity.[8] |

| Analog 5 | Introduction of a bulky substituent on one of the phenyl rings | 800 | Potential for steric hindrance at the binding site. |

Experimental Protocols

The synthesis and biological evaluation of this compound analogs would typically involve the following key experimental workflows.

A. General Synthetic Pathway

A common route for the synthesis of these analogs involves the acylation of homoveratrylamine with a substituted phenylacetic acid derivative.

dot

Caption: General synthetic scheme for N-acyl homoveratrylamine analogs.

A detailed, step-by-step protocol would be as follows:

-

Preparation of the Substituted Phenylacetic Acid: The appropriately substituted phenylacetic acid is either commercially available or synthesized using standard organic chemistry techniques.

-

Coupling Reaction: To a solution of the substituted phenylacetic acid in an appropriate aprotic solvent (e.g., dichloromethane, DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added, along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

-

Addition of Homoveratrylamine: Homoveratrylamine is then added to the reaction mixture, and the solution is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(substituted phenylacetyl)homoveratrylamine analog.

B. In Vitro Evaluation of Calcium Channel Blocking Activity

The gold standard for assessing the activity of calcium channel blockers is the patch-clamp electrophysiology technique.[6][9]

dot

Caption: Workflow for evaluating calcium channel blocking activity.

A detailed, step-by-step methodology is as follows:

-

Cell Culture: A suitable cell line stably expressing the desired voltage-gated calcium channel subtype (e.g., Cav1.2) is cultured under standard conditions.

-

Patch-Clamp Recording: A single cell is selected, and a glass micropipette with a fire-polished tip is brought into contact with the cell membrane to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the calcium channels and elicit inward calcium currents.

-

Drug Perfusion: The this compound analog is perfused onto the cell at various concentrations.

-

Data Analysis: The inhibition of the calcium current by the analog is measured at each concentration. A dose-response curve is then constructed, and the IC50 value (the concentration of the analog that inhibits 50% of the calcium current) is calculated.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is governed by a delicate interplay of electronic, steric, and conformational factors. Drawing parallels from the extensively studied verapamil and other phenylalkylamine calcium channel blockers, it is evident that the trimethoxyphenyl and homoveratrylamine moieties, along with the tertiary amine and the flexible N-acetyl linker, are all critical for potent biological activity.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of analogs to generate robust quantitative SAR data. This will enable the development of predictive computational models to guide the design of next-generation therapeutics with improved efficacy and safety profiles. Furthermore, exploring the activity of these analogs on different subtypes of calcium channels could reveal opportunities for developing selective modulators for a range of therapeutic applications, from cardiovascular diseases to neurological disorders.

References

-

Mannhold, R., et al. (1986). Investigations on the structure-activity relationships of verapamil. Naunyn-Schmiedeberg's Archives of Pharmacology, 334(3), 325-332. [Link]

-

Giacomini, K. M., et al. (1985). Structure-activity relationship of verapamil analogs and reversal of multidrug resistance. Journal of Medicinal Chemistry, 28(11), 1621-1628. [Link]

-

Glossmann, H., & Ferry, D. R. (1985). Assay for calcium channels. Methods in Enzymology, 109, 513-550. [Link]

-

Hamill, O. P., et al. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]

-

Cohen, L., Morgan, J., & Kezdy, F. (1986). The molecular features of verapamil that promote myocardial enzyme leakage. Research Communications in Chemical Pathology and Pharmacology, 51(3), 379-392. [Link]

-

Zhorov, B. S., & Ananthanarayanan, V. S. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. The Journal of Biological Chemistry, 284(41), 28244-28255. [Link]

-

Feng, Z. P., et al. (2012). Structure-activity relationships of trimethoxybenzyl piperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(12), 4037-4041. [Link]

-

Abdel-hameed, R. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6334. [Link]

-

Rai, G., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Naturally-inspired multifunctional molecules for the management of Alzheimer's disease. European Journal of Medicinal Chemistry, 225, 113791. [Link]

-

Cosconati, S., et al. (1991). Verapamil analogues with restricted molecular flexibility. Journal of Medicinal Chemistry, 34(7), 2219-2225. [Link]

-

Verma, V., Yogi, B., & Gupta, S. K. (2020). Synthesis of Novel N-(substituted phenyl)-N-(substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology, 13(11), 5158-5164. [Link]

-

Kaczor, A. A., et al. (2012). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry, 20(15), 4647-4654. [Link]

-

Singh, P., & Singh, J. (2004). Quantitative structure-activity relationship studies on some series of calcium channel blockers. Molecular Diversity, 8(4), 357-363. [Link]

-

Singh, O. M., et al. (2019). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. Iranian Journal of Pharmaceutical Research, 18(2), 803-815. [Link]

-

Ignatchenko, A. V., & Katritzky, A. R. (2004). A Novel Route to N-Styrylamides. Synthesis, 2004(12), 1969-1972. [Link]

-

Dömling, A. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]

-

Micheli, F., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 36(4), 439-445. [Link]

-

Ramaswamy, K., et al. (1994). Reversal of multidrug resistance by verapamil analogues. Cancer Chemotherapy and Pharmacology, 34(5), 427-432. [Link]

-

PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Sharma, P., & Singh, P. (2023). QSAR STUDIES OF CALCIUM CHANNEL BLOCKERS. International Journal of Novel Research and Development, 8(8), a493-a502. [Link]

-

Singh, B. N., & Vaughan Williams, E. M. (1983). Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics. Drugs, 25(2), 125-153. [Link]

-

Bayer, R., et al. (1982). Effects of (-)-desmethoxyverapamil on heart and vascular smooth muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(1), 29-37. [Link]

-

Wikipedia. (2024, January 10). Verapamil. In Wikipedia. [Link]

-

Dolle, F., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(15), 8683-8691. [Link]

Sources

- 1. geetaraibhu.org [geetaraibhu.org]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 6. Patch Clamp Protocol [labome.com]

- 7. Design, synthesis and biological evaluation of novel N-phosphorylated and O-phosphorylated tacrine derivatives as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

- 9. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Homoveratrylamine Derivatives

Abstract

Homoveratrylamine, or 3,4-dimethoxyphenethylamine, serves as a pivotal structural backbone in a multitude of natural alkaloids and pharmacologically active compounds.[1] Its inherent chemical properties, particularly the electron-rich dimethoxy-substituted phenyl ring, make it an ideal precursor for the synthesis of tetrahydroisoquinolines (THIQs) and other complex heterocyclic systems.[2][3] This guide provides a comprehensive overview of the strategic considerations and practical methodologies for the discovery and synthesis of novel homoveratrylamine derivatives. We will explore rational design principles, delve into robust synthetic protocols centered around cornerstone reactions like the Pictet-Spengler and Bischler-Napieralski cyclizations, detail essential characterization techniques, and outline strategies for biological evaluation. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering field-proven insights to accelerate the innovation of next-generation therapeutics derived from this versatile scaffold.

Part 1: The Homoveratrylamine Scaffold - A Foundation for Innovation

Homoveratrylamine is more than a simple phenethylamine; it is a privileged scaffold in medicinal chemistry. Its structure is a key building block for a vast array of isoquinoline alkaloids, many of which exhibit significant biological activity.[4] The two methoxy groups on the aromatic ring are critical to its utility.

Causality Behind Reactivity: These methoxy groups are strong electron-donating groups. Through resonance, they increase the electron density of the benzene ring, particularly at the positions ortho and para to them. This heightened nucleophilicity is the fundamental reason why the ring readily participates in intramolecular electrophilic aromatic substitution reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, which are the cornerstones of tetrahydroisoquinoline synthesis.[5][6] These reactions can often proceed under mild conditions, a significant advantage in complex total synthesis projects.[5]

Part 2: Rational Design of Novel Derivatives

The journey to a novel derivative begins not in the flask, but with a strategic design process. The goal is to modify the parent homoveratrylamine structure to enhance a desired biological effect, improve pharmacokinetic properties, or reduce off-target toxicity.[7]

Target Identification and Pharmacophore Modeling

Before synthesis, a clear biological target (e.g., a specific receptor, enzyme, or ion channel) should be identified. Computational tools like molecular docking can then be used to predict how the homoveratrylamine scaffold might interact with the target's binding site. This allows for the design of derivatives with modifications aimed at optimizing these interactions.

The Power of Bioisosteric Replacement